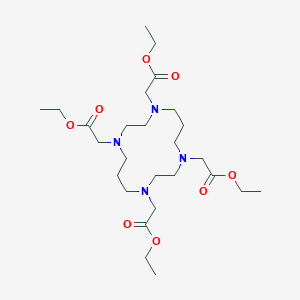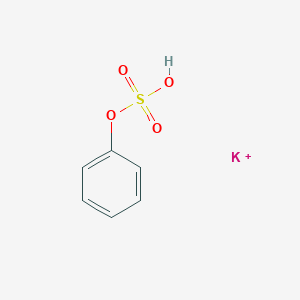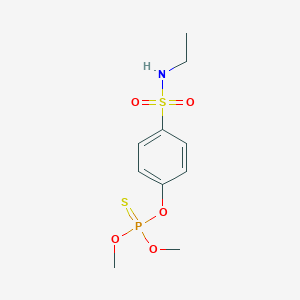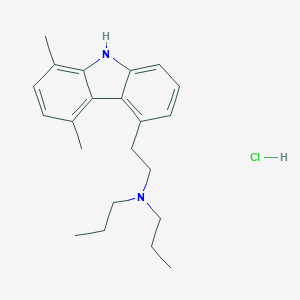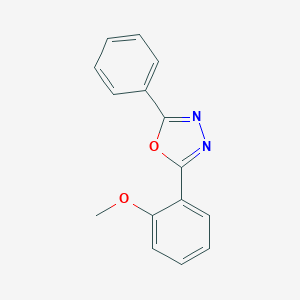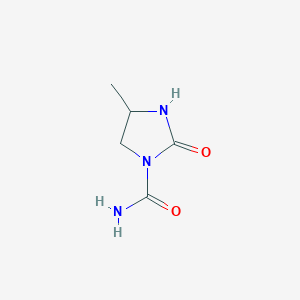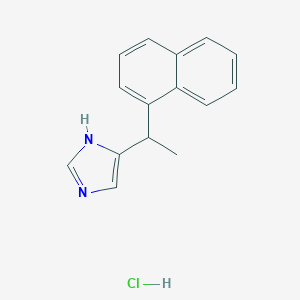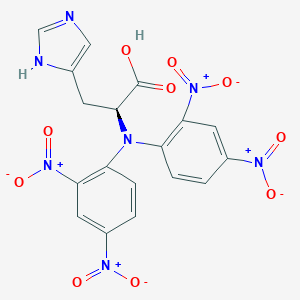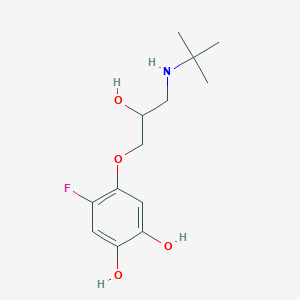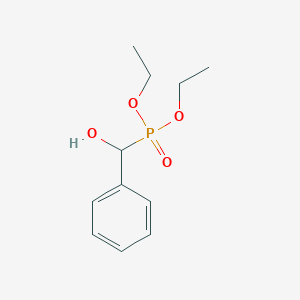![molecular formula C8H17N3 B158673 1-[2-(Aziridin-1-yl)ethyl]piperazine CAS No. 139341-07-4](/img/structure/B158673.png)
1-[2-(Aziridin-1-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(Aziridin-1-yl)ethyl]piperazine” is a chemical compound with the molecular formula C8H17N3 . It has an average mass of 155.241 Da and a monoisotopic mass of 155.142242 Da .
Synthesis Analysis
The synthesis of aziridines and azetidines, which are building blocks for polyamines, can be achieved by anionic and cationic ring-opening polymerization . This process involves the polymerization of ring-strained nitrogen-containing monomers . The synthesis of 2-substituted chiral piperazines can be achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “1-[2-(Aziridin-1-yl)ethyl]piperazine” consists of a piperazine ring attached to an aziridine ring via an ethyl group . The aziridine ring is a three-membered ring containing two carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Aziridines and azetidines can undergo anionic and cationic ring-opening polymerization . This process can produce polyamines with various structures, such as branched vs. linear . The polymerization of these monomers can be controlled to some extent, despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers .Orientations Futures
The future directions for the research and development of “1-[2-(Aziridin-1-yl)ethyl]piperazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the polymerization of aziridine and azetidine monomers could provide a basis for the development of future macromolecular architectures .
Propriétés
IUPAC Name |
1-[2-(aziridin-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-3-10(4-2-9-1)5-6-11-7-8-11/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAXAZUJHZBLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577088 |
Source


|
| Record name | 1-[2-(Aziridin-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Aziridin-1-yl)ethyl]piperazine | |
CAS RN |
139341-07-4 |
Source


|
| Record name | 1-[2-(Aziridin-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

